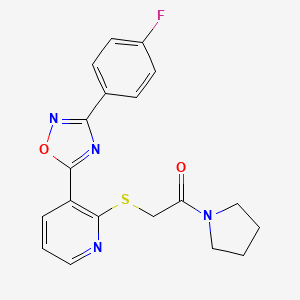

![molecular formula C19H19ClN4O2 B2973178 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 2034524-57-5](/img/structure/B2973178.png)

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as PF-06815345 . It is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug .

Synthesis Analysis

PF-06815345 is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The active drug concentration in mice was 33.9 μg/mL 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a chloropyridinyl group, a piperidinyl group, and an imidazopyridinyl group .Chemical Reactions Analysis

The compound is a prodrug that is converted by liver carboxyesterase (CES1) to its active form . The active form selectively inhibits PCSK9 protein synthesis .Scientific Research Applications

Molecular Interactions

Research on similar compounds has explored their interactions with biological receptors. For instance, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor reveal insights into the conformational dynamics and pharmacophore models of receptor ligands, indicating the structural basis for antagonist activity (Shim et al., 2002).

Synthesis and Antimicrobial Activity

New pyridine derivatives, including those with chloropyridine moieties, have been synthesized and evaluated for their antimicrobial activity. Patel et al. (2011) reported the synthesis of pyridine-3-carboxylic acids and their derivatives, demonstrating variable and modest antimicrobial activity against bacteria and fungi (Patel, N., Agravat, S. N., & Shaikh, F. M., 2011).

Anticancer and Antimicrobial Agents

The synthesis and molecular docking study of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties have shown significant anticancer and antimicrobial potentials. Katariya et al. (2021) highlighted compounds with high potency against cancer cell lines and pathogenic strains, underlining the role of molecular docking in identifying promising pharmaceutical agents (Katariya, K. D., Vennapu, D. R., & Shah, S., 2021).

Structural Analysis and Characterization

The crystal and molecular structure analysis of related compounds provides insights into their chemical behavior and interaction potential. Studies like those by Lakshminarayana et al. (2009) offer detailed structural data, facilitating the understanding of intermolecular interactions and the design of compounds with enhanced biological activities (Lakshminarayana, B. et al., 2009).

properties

IUPAC Name |

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2/c1-13-18(24-9-3-2-4-17(24)22-13)19(25)23-10-6-14(7-11-23)26-16-5-8-21-12-15(16)20/h2-5,8-9,12,14H,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMXVDNGZFBXHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)OC4=C(C=NC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

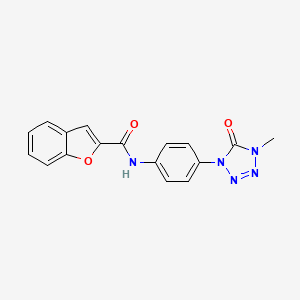

![2-Amino-6-(2-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973097.png)

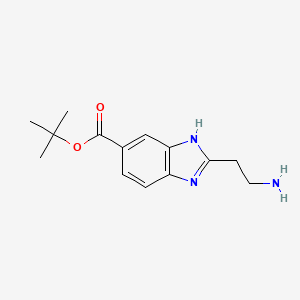

![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2973098.png)

![3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2973099.png)

![2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2973101.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2973102.png)

![(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2973104.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2973108.png)

![7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)